![molecular formula C10H20O3 B12528482 2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- CAS No. 657429-08-8](/img/structure/B12528482.png)
2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a butanol backbone, with an additional oxetane ring substituted at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- typically involves the reaction of 2-butanol with an oxetane derivative. One common method is the nucleophilic substitution reaction where 2-butanol reacts with 3-ethyl-3-oxetanyl methanol under acidic or basic conditions to form the desired product. The reaction conditions often include the use of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reactants and controlled temperature and pressure conditions are crucial to maximize yield and minimize by-products. The final product is typically purified using distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes or other alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under reflux conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or secondary alcohols.
Substitution: Alkyl halides or other substituted derivatives.
Scientific Research Applications
2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce oxetane rings into complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- exerts its effects involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
1-Butanol: A primary alcohol with a similar butanol backbone but without the oxetane ring.
2-Butanol: A secondary alcohol with a similar structure but lacking the oxetane substitution.
3-Ethyl-3-oxetanol: An oxetane derivative with a similar oxetane ring but different substitution patterns.
Uniqueness
2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- is unique due to the presence of both the butanol backbone and the oxetane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
657429-08-8 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
1-[(3-ethyloxetan-3-yl)methoxy]butan-2-ol |
InChI |
InChI=1S/C10H20O3/c1-3-9(11)5-12-6-10(4-2)7-13-8-10/h9,11H,3-8H2,1-2H3 |
InChI Key |
DDAHWVFFYZRMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COCC1(COC1)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]](/img/structure/B12528411.png)
![6-[Benzyl(ethyl)amino]pyridin-3-ol](/img/structure/B12528418.png)
![3-Acetyl-6H-benzo[c]chromen-6-one](/img/structure/B12528435.png)
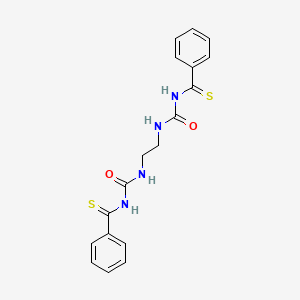


![1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12528454.png)

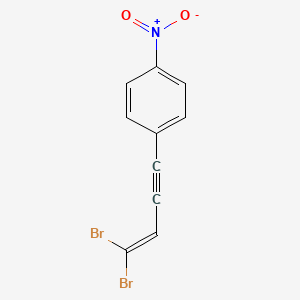

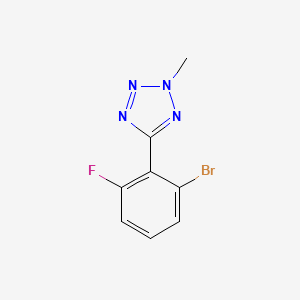
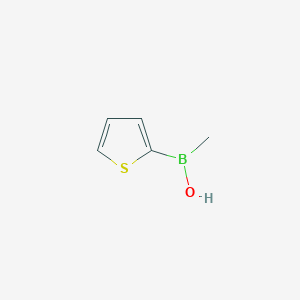
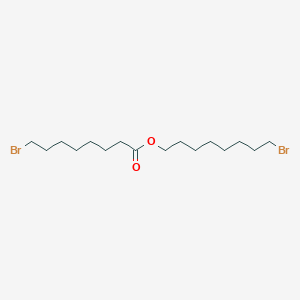
![2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline](/img/structure/B12528492.png)
